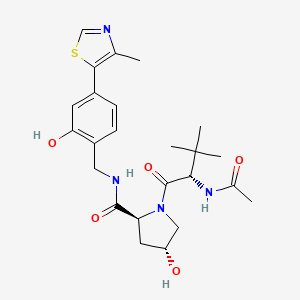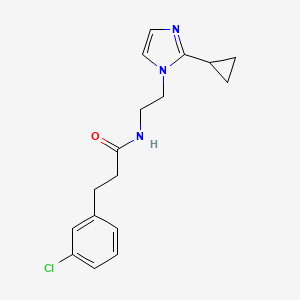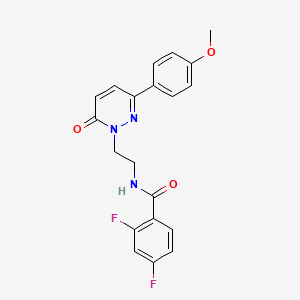![molecular formula C24H21FN4O3 B2749755 5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921876-45-1](/img/structure/B2749755.png)
5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a morpholine ring, a phenyl ring, and a pyrazolo[4,3-c]pyridin-3-one ring system .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The fluorobenzyl and phenyl groups are likely to contribute to the overall hydrophobicity of the molecule, while the morpholine ring could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence its properties .Scientific Research Applications
Synthesis and Biological Activity of Pyrimidine Derivatives
Research has shown interest in the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, indicating a focus on developing compounds with potential larvicidal activity. A study outlined the preparation and biological testing of a series of derivatives, highlighting their significant activity against larvae, suggesting potential applications in pest control or as insecticidal agents (Gorle et al., 2016).
Exploration of Oxazolidinone Derivatives
Another area of research involves oxazolidinone derivatives, where modifications to the morpholine ring have been explored for enhanced antibacterial activity against Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). The study identified metabolites of a novel linezolid analogue, showcasing the drug's metabolic pathway and providing a foundation for further pharmacodynamic and toxicodynamic studies (Sang et al., 2016).
GPR39 Agonists Discovery
Investigations into GPR39 agonists revealed the potential of kinase inhibitors with morpholinomethyl groups to act as novel agonists through small-molecule-based screening. This discovery offers a new perspective on the role of zinc as an allosteric potentiator of GPR39 activation, suggesting applications in the study of G protein–coupled receptors and their signaling pathways (Sato et al., 2016).
Antibacterial and Antimicrobial Applications
Further research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones has expanded the antibacterial spectrum of this antibiotic class to include Gram-negative organisms. By substituting the morpholine ring of linezolid with different azole moieties, compounds with promising activity against Haemophilus influenzae and Moraxella catarrhalis were developed, demonstrating the impact of substituent effects on antibacterial activity (Genin et al., 2000).
Future Directions
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-18-8-6-17(7-9-18)14-27-15-20(23(30)28-10-12-32-13-11-28)22-21(16-27)24(31)29(26-22)19-4-2-1-3-5-19/h1-9,15-16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRNCFQKIHRFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)
![1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2749678.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2749682.png)


![3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2749686.png)
![3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2749688.png)

![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)
